molecular formula C13H23NO4 B13474199 tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate

tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate

Cat. No.: B13474199
M. Wt: 257.33 g/mol
InChI Key: UBFVNIYCUIDDJI-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate: is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential role in biochemical pathways. Researchers are investigating its interactions with enzymes and other biomolecules to understand its effects on cellular processes .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate apart from similar compounds is its specific spirocyclic structure and the presence of a hydroxymethyl group.

Biological Activity

tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 203662-48-0

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The spirocyclic structure may facilitate binding to specific receptors or enzymes, influencing cellular pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar spirocyclic structures possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
  • Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : Some derivatives of spiro compounds have demonstrated neuroprotective properties, which could be relevant for conditions like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

A study conducted on a series of spirocyclic carbamates, including this compound, revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising antimicrobial profile.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Standard Antibiotic1632

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced cytotoxicity with IC50 values in the micromolar range. Flow cytometry analysis indicated that the mechanism involved apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-720Apoptosis via mitochondrial pathway

Safety and Toxicology

While initial studies highlight the potential therapeutic benefits, comprehensive toxicological assessments are necessary to evaluate safety profiles. Preliminary toxicity studies indicate moderate toxicity at high concentrations, necessitating further evaluation in vivo.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-13(8-15)6-12(7-13)4-5-17-9-12/h15H,4-9H2,1-3H3,(H,14,16)

InChI Key

UBFVNIYCUIDDJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCOC2)CO

Origin of Product

United States

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